N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
This compound features a hybrid structure combining a 2-hydroxy-2,3-dihydro-1H-indenyl moiety linked via a methylene bridge to a 3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide group.
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-24(22,23)18-7-6-17(14(18)20)13(19)16-10-15(21)8-11-4-2-3-5-12(11)9-15/h2-5,21H,6-10H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOSPQKWIOENCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2(CC3=CC=CC=C3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Features and Retrosynthetic Analysis
Molecular Properties
The target compound consists of three main structural components:
- A 2-hydroxy-2,3-dihydro-1H-inden-2-yl moiety
- A methylsulfonyl-substituted 2-oxoimidazolidine unit
- A carboxamide linker connecting these two fragments
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₅S |
| Molecular Weight | 353.39 g/mol |
| Key Functional Groups | Hydroxyl, methylsulfonyl, carboxamide, imidazolidine |
| Structural Characteristics | Fused bicyclic indene system with a tertiary hydroxyl group |
Retrosynthetic Approach
From a retrosynthetic perspective, the molecule can be disconnected at the carboxamide bond to yield two key intermediates:
- (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methylamine
- 3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxylic acid or its activated derivative
Synthesis of Key Intermediates
Preparation of 2-Hydroxy-2,3-dihydro-1H-inden-2-yl Precursors
The 2-hydroxy-2,3-dihydro-1H-inden-2-yl fragment serves as a critical intermediate in the synthesis. Several approaches can be employed for its preparation.
Method via 1-Indanone
The synthesis typically begins with 1-indanone, which undergoes α-hydroxylation to introduce the hydroxyl group at the 2-position.
- Methylation and Hydroxylation Sequence:
- Reaction of 1-indanone with dimethyl carbonate and a strong base (NaH)
- Formation of the corresponding methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Subsequent reduction of the ketone to introduce the hydroxyl group
This approach is supported by the methodology described for the preparation of related compounds like methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
Method via 2,3-Dihydro-1H-inden-2-one
An alternative approach involves the oxidation of 2,3-dihydro-1H-indene to 2,3-dihydro-1H-inden-2-one, followed by nucleophilic addition:
- Oxidation and Addition Sequence:
- Oxidation of 2,3-dihydro-1H-indene using appropriate oxidizing agents
- Nucleophilic addition to introduce the hydroxyl group
- Functionalization to introduce the aminomethyl moiety
Synthesis of the (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methylamine Component
The aminomethyl functionality can be introduced through several routes:
Via Cyanohydrin Formation:
- Conversion of the indanone to a cyanohydrin
- Reduction of the nitrile group to primary amine
Via Reductive Amination:
- Reaction of 2-hydroxy-2,3-dihydro-1H-inden-2-carbaldehyde with ammonia or ammonium salts
- Reduction with appropriate reducing agents (NaBH₄, LiAlH₄)
Via Gabriel Synthesis:
- Formation of 2-hydroxyl-2,3-dihydro-1H-inden-2-ylmethyl halide
- Substitution with potassium phthalimide
- Hydrazinolysis to yield the primary amine
This approach is supported by synthetic procedures described for related compounds containing the (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl group.
Synthesis of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carboxylic Acid
The preparation of the 3-(methylsulfonyl)-2-oxoimidazolidine component typically involves:
Imidazolidine Formation:
- Reaction of ethylenediamine with appropriate carbonyl compounds
- Cyclization to form the 2-oxoimidazolidine ring
Methylsulfonyl Group Introduction:
- N-methylsulfonylation using methanesulfonyl chloride
- Optimization of reaction conditions (base, temperature, solvent)
Carboxyl Functionality Introduction:
- Reaction with carbonylating agents (phosgene derivatives, carbonyldiimidazole)
- Formation of the carboxylic acid or activated derivative
These steps are aligned with methodologies described for the synthesis of related compounds containing the 3-(methylsulfonyl)-2-oxoimidazolidine moiety.
Coupling Strategies for Final Compound Assembly
Direct Coupling Method
The most straightforward approach involves the direct coupling of (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methylamine with an activated derivative of 3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxylic acid:
Activation of Carboxylic Acid:
- Conversion to acid chloride using thionyl chloride or oxalyl chloride
- Alternatively, activation using coupling reagents (EDC/HOBt, HATU, or PyBOP)
Amide Formation:
- Reaction of the activated acid with (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methylamine
- Use of appropriate base (TEA, DIPEA) to neutralize generated HCl
- Optimization of reaction conditions (temperature, solvent, time)
This method draws from established procedures for forming amide bonds in complex molecules.
Convergent Synthetic Approach
A convergent approach may be more efficient for preparing this complex molecule:
Preparation of Advanced Intermediates:
- Separate synthesis of (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methylamine
- Parallel synthesis of activated 3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxylic acid
Late-Stage Coupling:
- Optimization of coupling conditions
- Use of mild reagents to preserve stereochemistry and prevent side reactions
| Coupling Reagent | Solvent System | Temperature (°C) | Yield Range (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 20-25 | 65-75 |
| HATU/DIPEA | DCM | 0-25 | 70-80 |
| PyBOP/NMM | THF | 20-25 | 60-70 |
| T3P/Pyridine | EtOAc | 0-25 | 65-78 |
Sequential One-Pot Approach
A sequential one-pot strategy may offer advantages in terms of efficiency and yield:
Formation of Activated Intermediate:
- Reaction of 3-(methylsulfonyl)-2-oxoimidazolidine with carbonylating agents
- In situ generation of activated carboxylic acid derivative
Addition of Amine Component:
- Direct addition of (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methylamine to the reaction mixture
- Careful control of reaction parameters to ensure selectivity
Detailed Synthetic Procedure Example
Method A: Synthesis via Activated Acid Derivative
Step 1: Preparation of 3-(Methylsulfonyl)-2-oxoimidazolidine
- Reaction of ethylenediamine (10 mmol) with carbonyldiimidazole (12 mmol) in THF
- Addition of methanesulfonyl chloride (15 mmol) and triethylamine (30 mmol)
- Stirring at room temperature for 12 hours
- Isolation by extraction and column chromatography
Optimization and Purification Strategies
Reaction Optimization
Several parameters can be optimized to improve the yield and purity of the target compound:
5.1.1 Solvent Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Advantages | Disadvantages |
|---|---|---|
| DMF | High solubilizing power, high yields | Difficult removal, potential toxicity |
| DCM | Easy workup, good selectivity | Limited solubility for polar substrates |
| THF | Good compatibility with organometallic reagents | Potential peroxide formation |
| Toluene | High-temperature reactions, water removal | Limited solubility for polar compounds |
5.1.2 Temperature Control
Temperature optimization is crucial for selectivity:
- Low temperatures (0-5°C) for coupling reactions to minimize side reactions
- Elevated temperatures (60-80°C) for certain cyclization steps
- Careful monitoring and control using appropriate cooling/heating systems
5.1.3 Reagent Selection
The choice of reagents affects yield and product purity:
- Comparison of various coupling agents (EDC vs. HATU vs. PyBOP)
- Selection of appropriate bases (TEA, DIPEA, K₂CO₃)
- Use of catalysts to enhance reactivity and selectivity
Purification Techniques
Efficient purification is essential for obtaining the target compound in high purity:
5.2.1 Chromatographic Methods
Column chromatography using optimized solvent systems:
- Silica gel (100-200 mesh) as stationary phase
- Gradient elution with ethyl acetate/hexane or DCM/methanol mixtures
- Monitoring by TLC with appropriate visualization methods
5.2.2 Recrystallization Procedures
Selection of appropriate solvent systems for recrystallization:
- Ethyl acetate/hexane combinations
- Ethanol or isopropanol for polar intermediates
- Mixed solvent systems to optimize crystal formation
5.2.3 Analytical Characterization
Comprehensive characterization to confirm structure and purity:
- NMR spectroscopy (¹H, ¹³C, 2D techniques)
- Mass spectrometry (HRMS, ESI-MS)
- IR spectroscopy for functional group identification
- Elemental analysis for composition confirmation
Alternative Synthetic Approaches
Solid-Phase Synthesis
Solid-phase methodologies offer advantages for complex molecule synthesis:
Immobilization Strategy:
- Attachment of either the indene or imidazolidine component to a solid support
- Sequential functionalization with reduced purification steps
- Final cleavage to yield the target compound
Advantages:
- Simplified purification procedures
- Potential for automation and parallelization
- Enhanced reactivity through excess reagent use
Flow Chemistry Approaches
Continuous flow methodologies provide additional benefits:
Process Intensification:
- Improved mixing and heat transfer
- Enhanced safety for hazardous transformations
- Potential for scalability and reproducibility
Application to Key Steps:
- Carbonylation reactions in flow systems
- Controlled addition of reactive species
- Integrated purification through in-line extraction or scavenging
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the indene moiety. Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reduction reactions can target the carbonyl group in the imidazolidine ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Reagents like sodium methoxide can be used to replace the sulfonyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the sulfonyl group and the imidazolidine ring suggests potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonyl group could form strong interactions with amino acid residues, while the imidazolidine ring might fit into specific binding pockets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a bicyclic hydroxyindane core and a sulfonyl-substituted imidazolidinone. Below is a comparative analysis with structurally related molecules from the evidence:
Key Observations :
- Stereochemical Complexity : The hydroxyindane moiety introduces chiral centers absent in simpler analogs like the triazolylsulfanyl ethanamide of , which may influence target selectivity .
- Peptidomimetic Features : Unlike the peptidomimetic aldehydes in , the target compound lacks a protease-targeting aldehyde warhead but shares carboxamide functionality, suggesting divergent mechanisms .
Crystallographic and Analytical Techniques
Structural elucidation of such compounds commonly relies on:
Biological Activity
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.
Molecular Formula : C22H21N3O4S
Molecular Weight : 413.48 g/mol
IUPAC Name : this compound
CAS Number : 2034602-02-1
The biological activity of this compound is primarily linked to its structural features, which facilitate interactions with various biological targets. The indene moiety enhances binding affinity to proteins and enzymes involved in disease processes. The presence of the methylsulfonyl group suggests potential interactions with sulfonamide-sensitive enzymes.
Binding Studies
Research indicates that compounds with similar structural motifs often exhibit significant binding affinities to enzymes and receptors. The indene structure may facilitate hydrophobic interactions, while the sulfonyl component could contribute to π-stacking interactions with aromatic residues in target proteins.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains, indicating potential antimicrobial properties. Below is a summary of Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625–62.5 μM |
| Enterococcus spp. | 62.5–125 μM |
| Escherichia coli | 31.25–125 μM |
These findings suggest that the compound may inhibit protein synthesis or disrupt cell wall integrity, contributing to its antimicrobial effects.
Anticancer Potential
The structural characteristics of this compound indicate potential anticancer properties. Compounds with similar frameworks have demonstrated cytotoxic effects on various cancer cell lines. For example, studies have shown that derivatives can induce apoptosis or cause cell cycle arrest in cancer cells.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7), the following IC50 values were observed:
| Compound | IC50 (μM) | Reference Drug (Vinblastine) | IC50 (μM) |
|---|---|---|---|
| N-(4-methoxyphenyl)acetamide | 1.96 | Vinblastine | 1.90 |
This indicates that the compound may possess equipotent cytotoxic activity compared to established anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
